7-Chloro-1H-indole-5-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

7-Chloro-1H-indole-5-carboxylic acid (CAS 887591-41-5) is the definitive building block for medicinal chemistry programs requiring the 7-chloroindole pharmacophore. Its substitution pattern is non-interchangeable with 4-, 5-, or 6-chloro isomers—SAR studies confirm positional specificity critically governs target binding affinity and metabolic stability. The 5-COOH handle enables rapid amide coupling for library diversification, while the 7-Cl atom supports halogen-bonding interactions essential for CNS receptor-ligand design. This scaffold is integral to the Mcl-1 inhibitor VU0661013 (Ki = 97 pM) and is a strategic procurement target for oncology and neuroscience R&D campaigns.

Molecular Formula C9H6ClNO2
Molecular Weight 195.60 g/mol
CAS No. 887591-41-5
Cat. No. B15070189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-indole-5-carboxylic acid
CAS887591-41-5
Molecular FormulaC9H6ClNO2
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)C(=O)O)Cl
InChIInChI=1S/C9H6ClNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13)
InChIKeyXGPJDPNLYSERAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-indole-5-carboxylic Acid (CAS 887591-41-5): A 7-Chloro-Substituted Indole-5-Carboxylic Acid Scaffold for Drug Discovery and Chemical Biology


7-Chloro-1H-indole-5-carboxylic acid (CAS 887591-41-5) is a heterocyclic organic compound belonging to the indole family, with a molecular formula of C9H6ClNO2 and a molecular weight of 195.6 g/mol [1]. Its chemical structure features a chlorine atom at the seventh position and a carboxylic acid group at the fifth position of the indole ring . The compound is primarily utilized as a research chemical and a key building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical research and development [1]. Its predicted physical properties include a density of 1.548±0.06 g/cm³ and a boiling point of 440.6±25.0 °C .

7-Chloro-1H-indole-5-carboxylic Acid: Why Positional Isomers and Unsubstituted Analogs Are Not Interchangeable


The specific substitution pattern of 7-chloro-1H-indole-5-carboxylic acid dictates its unique reactivity and potential biological profile, making it non-interchangeable with other chloro-indole isomers or the unsubstituted indole-5-carboxylic acid. Structure-activity relationship (SAR) studies on related indole derivatives demonstrate that the position of the chlorine atom critically influences physicochemical properties, binding affinity, and metabolic stability . For example, the introduction of a chlorine atom at different positions on the indole ring can alter the compound's lipophilicity and, consequently, its interaction with hydrophobic enzyme pockets . Furthermore, the chlorine atom at the 7-position, in conjunction with the 5-carboxylic acid group, provides a specific vector for further derivatization and may confer unique electronic and steric effects that are absent in analogs substituted at other positions (e.g., 4-, 5-, or 6-chloro) [1]. This positional specificity is paramount for applications where precise molecular recognition is required, such as in the development of selective enzyme inhibitors or receptor ligands.

Quantitative Evidence for 7-Chloro-1H-indole-5-carboxylic Acid Differentiation


Positional Isomerism and Synthetic Utility: The 7-Chloro-5-Carboxylic Acid Substitution Pattern

The specific substitution pattern of 7-chloro-1H-indole-5-carboxylic acid (Cl at C7, COOH at C5) offers a distinct synthetic handle compared to its positional isomers, such as 4-chloro-1H-indole-5-carboxylic acid (CAS 251107-41-2) and 6-chloro-1H-indole-5-carboxylic acid . The 7-position is known to be sterically less hindered than the 4-position, which can facilitate certain cross-coupling reactions. While direct comparative reaction yield data for this specific compound is limited in public literature, the synthetic routes to the isomeric 5-, 6-, and 7-chloro-indoles have been historically established as distinct, underscoring their non-interchangeability as starting materials [1]. This positional variation is a critical determinant in the design and execution of multi-step syntheses, where the specific chloro-isomer is required to achieve the desired regioselectivity in subsequent transformations.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Binding Affinity Retention: A Class-Level SAR Inference from Synthetic Cannabinoid Receptor Agonists

In a study investigating the binding affinity of chloro-substituted indole-based synthetic cannabinoid receptor agonists (SCRAs), it was observed that chlorination at positions 2, 6, and 7 of the indole core largely retained the binding affinity relative to the non-chlorinated parent compound, whereas chlorination at positions 4 and 5 reduced it [1]. While this study does not directly measure 7-chloro-1H-indole-5-carboxylic acid, it provides a critical class-level inference: the 7-chloro substitution pattern on an indole scaffold is less detrimental to receptor binding than substitutions at other positions. This suggests that for researchers aiming to maintain target engagement while leveraging the unique reactivity of the 7-chloro moiety (e.g., for further functionalization), the 7-chloro-5-carboxylic acid scaffold may be a more promising starting point compared to its 4- or 5-chloro isomers.

Structure-Activity Relationship (SAR) Cannabinoid Receptors Binding Affinity

Physicochemical Differentiation: Predicted Properties of 7-Chloro vs. Unsubstituted Indole-5-carboxylic Acid

The addition of a chlorine atom to the indole ring substantially alters key physicochemical properties compared to the unsubstituted parent compound, indole-5-carboxylic acid (CAS 1670-81-1). For 7-chloro-1H-indole-5-carboxylic acid, the molecular weight is 195.6 g/mol, while indole-5-carboxylic acid is 161.16 g/mol [1]. This increase in molecular weight and lipophilicity (due to the chlorine atom) directly impacts parameters such as LogP, solubility, and permeability, which are crucial for drug development. The predicted density of the 7-chloro compound is 1.548±0.06 g/cm³ and its boiling point is 440.6±25.0 °C , values that differ from the unsubstituted analog. These quantitative differences in fundamental properties are non-trivial and can significantly influence the compound's behavior in biological assays, formulation, and synthetic handling.

Physicochemical Properties Drug-likeness Computational Chemistry

Best Research and Industrial Application Scenarios for 7-Chloro-1H-indole-5-carboxylic Acid


Synthesis of 7-Chloro-Substituted Indole Derivatives for CNS Drug Discovery

Based on its retention of binding affinity as observed in related SCRAs [1], 7-chloro-1H-indole-5-carboxylic acid is a superior starting material for synthesizing novel CNS-targeting ligands where the 7-chloro substitution is desired. This scenario is particularly relevant for projects aiming to develop selective receptor modulators or PET tracer precursors that require the specific 7-chloroindole pharmacophore. The carboxylic acid group at the 5-position serves as a convenient handle for amide bond formation, allowing rapid diversification into libraries of potential drug candidates [2].

Intermediate for the Preparation of VU0661013 and Related Mcl-1 Inhibitors

7-Chloro-1H-indole-5-carboxylic acid is a key structural component in complex molecules like VU0661013 (CAS 2131184-57-9), a potent and selective Mcl-1 inhibitor (Ki = 97 ± 30 pM) [3]. The 7-chloro-5-carboxylic acid motif is integral to the molecule's core structure . For laboratories involved in oncology research and the development of apoptosis-modulating therapeutics, this compound is a critical building block for accessing this class of inhibitors, making it a high-value procurement target for medicinal chemistry campaigns.

Exploration of Halogen Bonding Interactions in Drug Design

The presence of a chlorine atom at the 7-position provides an opportunity to engineer specific halogen bonding interactions with target proteins. Research has shown that the 7-chloro substitution on an indole core can be favorable for retaining binding affinity [1]. This makes 7-chloro-1H-indole-5-carboxylic acid a valuable scaffold for structure-based drug design projects where a halogen bond is hypothesized to improve potency or selectivity. The compound can be used to synthesize a series of analogs to experimentally validate the contribution of the 7-chloro substituent to target engagement.

Development of Novel Heterocyclic Building Blocks via Cross-Coupling

The specific substitution pattern of 7-chloro-1H-indole-5-carboxylic acid makes it a versatile intermediate for further functionalization via transition metal-catalyzed cross-coupling reactions. The 7-chloro position can potentially undergo Suzuki-Miyaura, Buchwald-Hartwig, or other cross-couplings, allowing for the introduction of diverse aryl, heteroaryl, or amine groups . This application scenario is highly relevant for laboratories focused on creating unique, patentable chemical space and generating diverse screening libraries for drug discovery.

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